molecular formula C9H10N2O3S B13197996 6-oxo-2-(thiolan-2-yl)-1H-pyrimidine-4-carboxylic acid

6-oxo-2-(thiolan-2-yl)-1H-pyrimidine-4-carboxylic acid

Cat. No.: B13197996
M. Wt: 226.25 g/mol
InChI Key: MVKIORYSERKTJI-UHFFFAOYSA-N
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Description

6-oxo-2-(thiolan-2-yl)-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-2-(thiolan-2-yl)-1H-pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiolane derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-oxo-2-(thiolan-2-yl)-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

6-oxo-2-(thiolan-2-yl)-1H-pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-oxo-2-(thiolan-2-yl)-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid
  • 6-oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Uniqueness

6-oxo-2-(thiolan-2-yl)-1H-pyrimidine-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

6-oxo-2-(thiolan-2-yl)-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3S/c12-7-4-5(9(13)14)10-8(11-7)6-2-1-3-15-6/h4,6H,1-3H2,(H,13,14)(H,10,11,12)

InChI Key

MVKIORYSERKTJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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